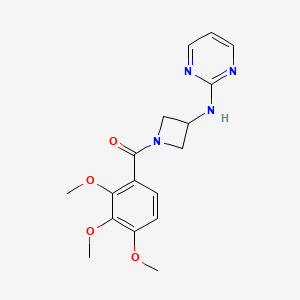
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, structure-activity relationship (SAR), and related case studies.
Chemical Structure
The molecular formula for the compound is C17H20N4O3 with a molecular weight of approximately 336.37 g/mol. The structural features include a pyrimidinyl group, an azetidine moiety, and a trimethoxyphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for anticancer activity as it prevents cancer cells from dividing and proliferating.
- Kinase Inhibition : The presence of the pyrimidine ring suggests potential interactions with various kinases involved in signaling pathways that regulate cell growth and survival. In silico studies indicate a high probability of targeting kinase receptors, which could enhance its therapeutic efficacy against cancer.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds featuring similar structural motifs:
- In Vitro Studies : Compounds analogous to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as HOP-92 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and SK-BR-3 (breast cancer). For instance:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the azetidine ring and the introduction of different substituents on the pyrimidine and phenyl rings significantly affect the compound's potency. The trimethoxyphenyl group enhances lipophilicity and potentially improves cellular uptake.
Case Study 1: Compound Screening
A series of compounds including this compound were screened against the NCI-60 panel of cancer cell lines. Results indicated that compounds with similar structural features exhibited promising anticancer activity, suggesting that this class of compounds could be developed further for therapeutic use .
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that derivatives with similar core structures effectively reduced tumor size compared to controls. These findings support the potential for clinical development in oncology settings.
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-6-5-12(14(24-2)15(13)25-3)16(22)21-9-11(10-21)20-17-18-7-4-8-19-17/h4-8,11H,9-10H2,1-3H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOKEVVWJBSBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














